molecular formula C10H10BrN3OS B8718309 6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide

6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide

Cat. No. B8718309
M. Wt: 300.18 g/mol
InChI Key: FOGUBQVOVOBYQZ-UHFFFAOYSA-N
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Description

6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C10H10BrN3OS and its molecular weight is 300.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide

Molecular Formula

C10H10BrN3OS

Molecular Weight

300.18 g/mol

IUPAC Name

6-bromo-4-ethylsulfanylpyrrolo[1,2-b]pyridazine-3-carboxamide

InChI

InChI=1S/C10H10BrN3OS/c1-2-16-9-7(10(12)15)4-13-14-5-6(11)3-8(9)14/h3-5H,2H2,1H3,(H2,12,15)

InChI Key

FOGUBQVOVOBYQZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=NN2C1=CC(=C2)Br)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide (Preparation 5, 5 g, 18.21 mmol), ethanethiol (1.482 mL, 20.04 mmol) and potassium carbonate (5.03 g, 36.4 mmol) in NMP (volume: 60 mL) was stirred at rt for 18 hr. Water (500 ml) was added and the resulting suspension was stirred at rt for 1 hr. The suspension was filtered and the filter cake was air dried. The solid obtained was then washed with hexane and dried to afford a dark yellow solid. This solid was dissolved in warm EtOAc (200 ml) and decolorizing carbon was added. The mixture was allowed to stand for 10 minutes. The mixture was filtered through celite and the filter cake was washed thoroughly with warm EtOAc. The filtrate was concentrated and dried under high vacuum to afford the title compound (3.56 g, 11.86 mmol, 65.1% yield) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.29 (t, J=7.5 Hz, 3 H) 3.11 (q, J=7.4 Hz, 2 H) 5.98 (brs, 1 H) 7.03 (d, J=1.8 Hz, 1 H) 7.83 (d, J=1.8 Hz, 1 H) 7.95 (brs, 1 H) 8.66 (s, 1 H). LCMS (M+H)=299.95/301.95.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.482 mL
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
65.1%

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